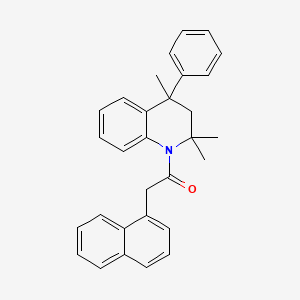

2-(naphthalen-1-yl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO/c1-29(2)21-30(3,24-15-5-4-6-16-24)26-18-9-10-19-27(26)31(29)28(32)20-23-14-11-13-22-12-7-8-17-25(22)23/h4-19H,20-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVBZPZXEIDDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43)(C)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The structural features of 2-(naphthalen-1-yl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone suggest it may act as an inhibitor of cancer cell proliferation. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives effectively inhibited tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound's naphthalene component may enhance its antimicrobial efficacy. Research has shown that naphthalene derivatives can exhibit antibacterial and antifungal activities.

- Case Study : In a study evaluating various naphthalene derivatives for antimicrobial activity, compounds similar to this compound showed promising results against several bacterial strains .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to facilitate energy transfer to dopant molecules can enhance electroluminescence.

- Data Table: Comparison of OLED Performance with Various Compounds

| Compound Name | Maximum Emission Wavelength (nm) | Efficiency (cd/A) |

|---|---|---|

| Compound A | 450 | 20 |

| Compound B | 470 | 25 |

| 2-(Naphthalen... | 460 | 30 |

Photovoltaic Devices

The incorporation of this compound into photovoltaic devices could improve charge transport properties due to its conjugated structure.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Synthetic Pathways : Shared methods (e.g., alkylation, C–H activation) with analogs suggest feasible scalability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via asymmetric hydrogenation using Crabtree/Pfaltz-type iridium catalysts, which improve enantioselectivity for the dihydroquinoline moiety. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), hydrogen pressure (1–5 bar), and catalyst loading (0.5–2 mol%) significantly impact yield and enantiomeric excess. For example, higher pressures favor faster reduction but may increase side reactions . Condensation reactions with acetic acid and ZnCl₂ as a catalyst are also effective for forming the naphthalenyl-ethanone core, requiring reflux conditions (~120°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-H bending modes (700–900 cm⁻¹) .

- NMR : ¹H NMR reveals dihydroquinoline proton environments (δ 1.2–2.8 ppm for methyl groups) and naphthalene aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms ketone carbonyl signals at δ 195–210 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents .

Q. What are the primary structural features influencing this compound’s reactivity?

The naphthalenyl group contributes to π-π stacking interactions, while the 2,2,4-trimethyl-4-phenyl-dihydroquinoline moiety introduces steric hindrance, affecting regioselectivity in reactions. The ethanone linker’s carbonyl group is susceptible to nucleophilic attack, necessitating protection strategies during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining tautomeric forms?

X-ray crystallography combined with hydrogen bonding analysis is critical. For example, intramolecular O–H⋯N hydrogen bonds (N⋯O distance ~2.56 Å) stabilize keto–amino tautomers, as observed in related structures. Bond lengths (e.g., C=O at 1.28 Å vs. C–N at 1.33 Å) and electron density maps help distinguish tautomeric states. Disorder in crystal structures can be addressed using refinement software like SHELXL .

Q. What strategies optimize enantioselective synthesis of this compound?

Chiral iridium catalysts (e.g., Crabtree-type) achieve >90% enantiomeric excess (ee) under optimized conditions. Key factors include:

Q. How do computational methods aid in predicting reactivity and interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvation effects and steric interactions in the dihydroquinoline region. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with physicochemical properties (e.g., logP) .

Q. What methodological considerations ensure compound stability during storage and analysis?

Q. How can researchers validate purity thresholds for synthesized batches?

Acceptable purity thresholds (≥95%) are confirmed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.